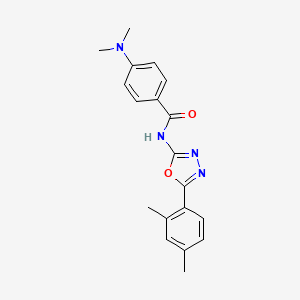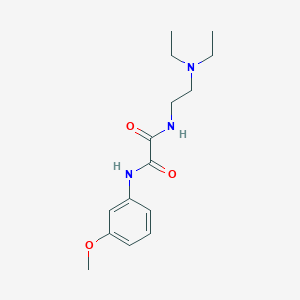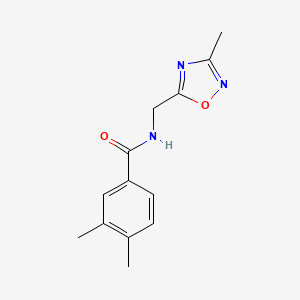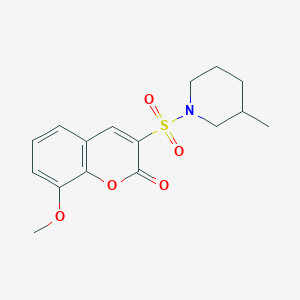
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer drug. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the innate immune system. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce tumor vascular disruption, which can lead to tumor cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer models. This makes it a potentially useful tool for studying cancer biology and developing new anti-cancer drugs. However, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. For example, it has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to continue studying its mechanism of action and how it activates the immune system. Another direction is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need to develop new formulations of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide that are less toxic to normal cells and more effective at targeting tumors.
Synthesemethoden
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide can be synthesized using a multi-step chemical reaction. The synthesis begins with the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-oxadiazole to form the desired product, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential use as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including lung, colon, prostate, and breast cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and paclitaxel, when used in combination.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-10-16(13(2)11-12)18-21-22-19(25-18)20-17(24)14-6-8-15(9-7-14)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZYCALDNGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)
![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)




